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molecular formula C19H35NP2 B8749586 2,6-Bis((diisopropylphosphino)methyl)pyridine

2,6-Bis((diisopropylphosphino)methyl)pyridine

Cat. No. B8749586
M. Wt: 339.4 g/mol
InChI Key: ISALXWZSPYRWEM-UHFFFAOYSA-N
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Patent
US08518368B2

Procedure details

Chloro diisopropylphosphine (10.0 g, 65.5 mmol) in 50 ml of tetrahydrofuran was added dropwise to a suspension of lithium (containing ca. 0.5% Na) granules (1.18 g, 170 mmol) in 50 ml of tetrahydrofuran and the mixture was stirred for 72 hours. The reaction mixture was then filtered, cooled to −80° C., and a solution of 2,6-bis(chloromethyl)pyridine (5.98 g, 34 mmol) in 20 ml of tetrahydrofuran was slowly added via a dropping funnel with vigorous stirring, resulting in the formation of a red solution. The mixture was allowed to warm to room temperature and was then refluxed for one hour. The reaction was followed by 31P NMR spectroscopy to ensure completion and then the solvent was removed in vacuo. Hexanes (50 ml) and water (25 ml) were then added and the water layer was then removed. The hexanes layer was then filtered sequentially through a layer of sodium sulfate (Na2SO4) and silica gel and then the hexane was removed in vacuo to afford a yellow oil. Excess unreacted diisopropylphosphine can be removed in vacuo at 70° C. for 2 hours. Yield: 8.2 g (37%). 1H NMR (400 MHz, C6D6): δ 7.28 (m, 2 H, 3- and 5-H), 7.13 (m, 1H, 4-H), 3.12 (s, 4H, CH2), 1.89 (m, 4H, CH(CH3)2), 1.23 (m, 24H, CH(CH3)2). 31P{1H} NMR (162 MHz, C6D6): δ 7.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[P:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[Li].Cl[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18]Cl)[N:13]=1>O1CCCC1>[CH:3]([P:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][P:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])[N:13]=1)[CH:6]([CH3:8])[CH3:7])([CH3:5])[CH3:4] |^1:8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClP(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.98 g
Type
reactant
Smiles
ClCC1=NC(=CC=C1)CCl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a red solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Hexanes (50 ml) and water (25 ml) were then added
CUSTOM
Type
CUSTOM
Details
the water layer was then removed
FILTRATION
Type
FILTRATION
Details
The hexanes layer was then filtered sequentially through a layer of sodium sulfate (Na2SO4) and silica gel
CUSTOM
Type
CUSTOM
Details
the hexane was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
Excess unreacted diisopropylphosphine can be removed in vacuo at 70° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C(C)(C)P(C(C)C)CC1=NC(=CC=C1)CP(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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